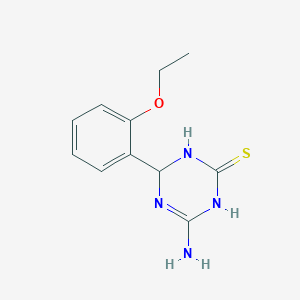
4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Vue d'ensemble
Description
The compound “4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation. The thiol group might undergo oxidation to form a disulfide bond. The 3,4-dimethoxyphenyl group might undergo reactions typical of aromatic compounds .Applications De Recherche Scientifique
Electrochemical Behavior
- Electrochemical Analysis : The electrochemical behavior of triazine derivatives, including those with thiol groups, has been studied using various electrochemical techniques. These studies have helped understand the redox behavior and mechanisms of electrode processes in non-aqueous media, contributing significantly to the field of electrochemistry (Farzinnejad et al., 2005).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Research has been conducted on the synthesis of triazole derivatives, including compounds related to 4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and their potential as antimicrobial agents. These studies provide insights into the development of new antimicrobial compounds (Bektaş et al., 2007).
Synthesis and Application in Organic Chemistry
- Condensing Agent in Organic Synthesis : The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a derivative of the triazine family, has been identified as an efficient condensing agent for the formation of amides and esters. This is significant for organic synthesis, demonstrating the utility of triazine derivatives in creating complex organic compounds (Kunishima et al., 1999).
Anti-inflammatory Activity
- Potential in Anti-inflammatory Drugs : The synthesis of various triazine derivatives, closely related to this compound, has shown promising results in exhibiting anti-inflammatory activity. This research is pivotal in the development of new anti-inflammatory drugs (Labanauskas et al., 2001).
Antioxidant and Antitumor Activities
- Evaluation of Antioxidant and Antitumor Activities : Studies have been conducted to evaluate the antioxidant and antitumor activities of prepared nitrogen heterocycles, including triazine derivatives. These findings contribute to the ongoing research in the fields of cancer treatment and prevention (El-Moneim et al., 2011).
Fungicidal Activity
- Fungicidal Properties : Research on the synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines has revealed their fungicidal activity. This highlights the potential of triazine derivatives in agricultural applications, particularly as fungicides (El-Telbani et al., 2007).
Synthesis for Various Applications
- Diverse Synthesis for Varied Applications : The synthesis of new fused 1,2,4-triazines and their antimicrobial activity has been explored, demonstrating the versatility of triazine derivatives in creating compounds with potential medical applications (Ali et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-16-7-4-3-6(5-8(7)17-2)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIADKIVWBSGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(=S)NC(=N2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B3083981.png)

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)

![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)
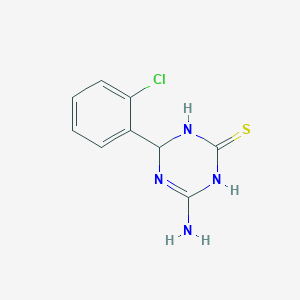
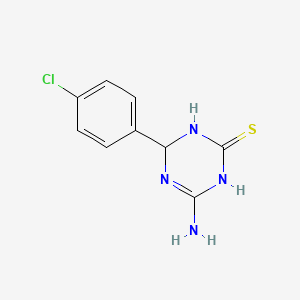
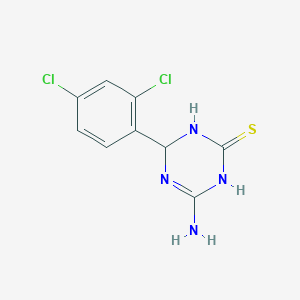
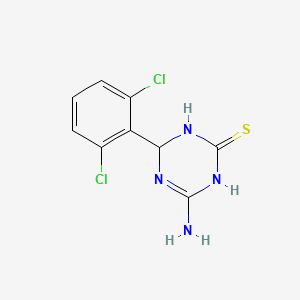

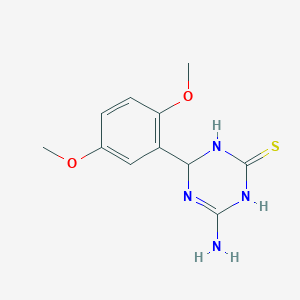
![4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol](/img/structure/B3084071.png)

